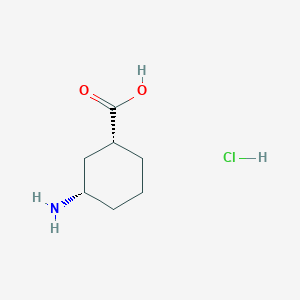

叔丁基(R)-6-(溴甲基)-2,2-二甲基吗啉-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carboxylate derivatives is a topic of interest in several studies. For instance, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine is reported, which is an intermediate in the production of Biotin, a vital vitamin in metabolic processes . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur is described, followed by coupling with aromatic aldehydes to yield Schiff base compounds . These studies demonstrate the versatility of tert-butyl carboxylate derivatives in synthesizing biologically active compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl carboxylate derivatives is characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is determined by X-ray analysis, revealing intramolecular hydrogen bonding . These structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carboxylate derivatives is explored through various reactions. For instance, the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates with different electrophiles are studied, leading to α-substituted esters . Additionally, the hydroformylation of a tert-butyl-oxazoline derivative to form formyloxazolidine carboxylates with high diastereoselectivity is reported, which are intermediates for synthesizing amino acid derivatives . These reactions highlight the potential of tert-butyl carboxylate derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are inferred from their synthesis and structural characterization. The gas-liquid chromatography and mass spectral analysis of carboxylates as tert-butyldimethylsilyl derivatives provide retention data and responses for mono-, di-, and tricarboxylic acids, which are essential for understanding their separation and quantitation . The thermal, X-ray, and DFT analyses of synthesized compounds offer insights into their stability and intramolecular interactions . These properties are critical for the practical application of these compounds in various fields, including pharmaceuticals and materials science.

科学研究应用

合成和化学反应

叔丁基(R)-6-(溴甲基)-2,2-二甲基吗啉-4-羧酸酯及其衍生物用于化学合成,展示了它们在复杂有机化合物制备和反应中的作用。该化合物参与了 Diels-Alder 反应,表明了它在创建多样化化学结构中的效用 (Padwa, Brodney, & Lynch, 2003).

该化合物已用于顺式-3,5-二取代吗啉衍生物的合成,展示了它在各种化学转化中的适应性。它已显示出作为亲核取代反应中底物的有效性,表明了它的反应性质和合成复杂分子的潜力 (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

其衍生物与 Arbuzov 反应有关,强调了它在磷酸化过程中的重要性,并展示了它在创建有机磷化合物中的适用性 (Pevzner, 2003).

材料科学与化学

- 在材料科学和化学领域,该化合物及其相关结构已被用于合成钌配合物。这些配合物因其光化学和电化学性质而被表征,表明该化合物在开发具有电子和光子学潜在应用的材料中的作用 (Rau et al., 2004).

生物和药物研究

在生物和药物研究中,叔丁基(R)-6-(溴甲基)-2,2-二甲基吗啉-4-羧酸酯的衍生物已被合成为生物活性分子的中间体。这些中间体在脂肪酸、糖和氨基酸的生物合成中起着至关重要的作用,突出了该化合物在药物开发和生化研究中的重要性 (Qin et al., 2014).

该化合物的衍生物已用于晶体学以了解分子结构和相互作用。该应用对于设计新药和在分子水平上理解生物过程至关重要 (Wang et al., 2011).

安全和危害

未来方向

作用机制

Target of Action

Similar compounds are often used in the synthesis of amino acids and peptides, and in the production of pharmaceuticals . Therefore, it can be inferred that this compound may also interact with similar biological targets.

Mode of Action

It is known that bromoacetate compounds can act as alkylating agents . Alkylating agents can transfer an alkyl group to its target molecule, which can lead to changes in the target’s function or activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

属性

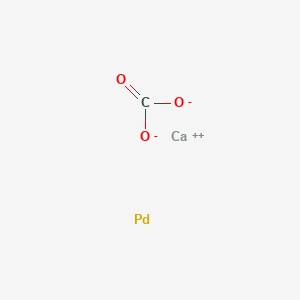

IUPAC Name |

tert-butyl (6R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAAIMGEJNOJEF-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)CBr)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C[C@@H](O1)CBr)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)

![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)

![(E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B2507991.png)

![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)